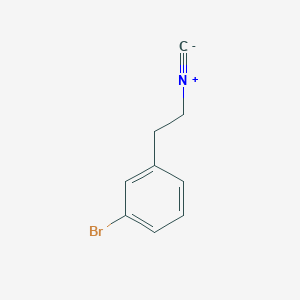

1-Bromo-3-(2-isocyanoethyl)benzene

Description

Properties

Molecular Formula |

C9H8BrN |

|---|---|

Molecular Weight |

210.07 g/mol |

IUPAC Name |

1-bromo-3-(2-isocyanoethyl)benzene |

InChI |

InChI=1S/C9H8BrN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2 |

InChI Key |

WEEAFRMAQHMHLK-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]CCC1=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

This two-step method involves converting a primary amine to a formamide intermediate, followed by dehydration to the isocyanide. For 1-bromo-3-(2-isocyanoethyl)benzene, the synthesis proceeds as follows:

Formylation of 3-Bromophenethylamine :

Dehydration to Isocyanide :

Key Advantages

- High efficiency and scalability.

- Compatible with sensitive functional groups due to mild conditions.

Hofmann Isocyanide Synthesis

Reaction Mechanism and Procedure

This one-pot method utilizes chloroform and a strong base to convert primary amines directly to isocyanides:

Reaction Setup :

Workup :

Key Advantages

Alkylation of Isocyanide Anions

Reaction Mechanism and Procedure

This method employs lithiated isocyanides for C–C bond formation with electrophilic substrates:

Generation of Lithiated Isocyanide :

Reaction with 1-Bromo-3-(bromoethyl)benzene :

Key Advantages

Comparison of Methods

Challenges and Optimizations

- Moisture Sensitivity : Isocyanides are prone to hydrolysis; reactions require anhydrous conditions.

- Purification : Silica gel chromatography or distillation is essential to remove byproducts like ammonium salts.

- Substrate Availability : 3-Bromophenethylamine must be synthesized via bromination of phenethylamine or reduction of 3-bromocinnamic acid.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-isocyanoethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki reaction, where it couples with other aromatic compounds in the presence of a palladium catalyst.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced compounds.

Scientific Research Applications

1-Bromo-3-(2-isocyanoethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is explored for its potential biological activity and as a building block in the synthesis of bioactive molecules.

Medicine: Research is ongoing to investigate its potential as a precursor in the development of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-(2-isocyanoethyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic addition reactions. The benzene ring’s electron-rich nature allows it to participate in various reactions, forming intermediates that lead to the final products. The isocyanoethyl group can also engage in nucleophilic addition, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their properties:

Key Observations:

- Functional Group Impact: Trifluoromethoxy (–OCF₃): Exhibits strong electron-withdrawing effects, enhancing electrophilic aromatic substitution reactivity. Pd-catalyzed couplings with imidazoles achieve >90% yields . Isocyanoethyl (–CH₂NC): Greater reactivity than trifluoromethoxy or sulfonyl groups due to the isocyanide’s ability to act as a ligand in catalysis or participate in [4+1] cycloadditions. However, instability and toxicity limit its applications . Bromoethyl (–CH₂CH₂Br): Prone to elimination or nucleophilic substitution, offering pathways to alkenes or ethers .

Positional Isomerism :

Reactivity in Cross-Coupling Reactions

Pd-Catalyzed Arylations :

- 1-Bromo-3-(trifluoromethoxy)benzene reacts with imidazoles to form heterocyclic derivatives in >90% yields under Pd catalysis .

- By contrast, 1-bromo-3-(isopropyldimethylsilyl)benzene (analogous to the target compound) shows challenges in Suzuki-Miyaura couplings due to steric hindrance from bulky substituents, requiring iodinated analogs for efficient coupling .

- Synthetic Challenges: Isocyanoethyl-substituted bromobenzenes may face decomposition under standard coupling conditions, necessitating optimized protocols (e.g., low temperatures, inert atmospheres) .

Biological Activity

1-Bromo-3-(2-isocyanoethyl)benzene, with the molecular formula C₉H₉BrN, is an organic compound notable for its structural features that include a bromine atom and an isocyanoethyl group. This compound is categorized as a bromo-substituted aromatic compound, which plays a significant role in organic synthesis and pharmaceutical research due to its potential biological activities.

The reactivity of this compound is primarily influenced by the presence of both the bromine atom and the isocyano group. The bromine atom can engage in nucleophilic substitution reactions, while the isocyano group allows for various cyclization reactions. For example, it has been utilized in the synthesis of complex nitrogen-containing heterocycles, such as 3,4-dihydroisoquinolines through cyclization with butyllithium.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Bromo-2-(isocyanoethyl)benzene | Bromine at position 1; isocyanoethyl at position 2 | Different positional substitution affects reactivity |

| 4-Bromobenzyl isocyanide | Bromine at position 4; isocyanide attached to benzyl | Potentially different biological activity |

| Benzyl isocyanide | No halogen substituent; only isocyanide group | Simpler structure; lacks halogen reactivity |

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities, particularly in the realm of pharmaceuticals. The compound's derivatives have shown promise in drug development due to their interactions with biological targets.

Case Studies

- Antimicrobial Activity : A study highlighted the synthesis and antimicrobial evaluation of compounds derived from this compound against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial properties, with minimum inhibitory concentrations (MICs) in the low micromolar range .

- CNS Activity : Another investigation focused on compounds similar to this compound as potential candidates for treating neuroparasitic infections. These compounds demonstrated brain penetration and metabolic stability, making them suitable for central nervous system (CNS) applications .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The presence of the bromine atom facilitates electrophilic interactions, while the isocyano group can participate in nucleophilic attacks and cyclization processes. These interactions are crucial for the compound's role in drug design and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.